molecular formula C11H14ClN B13046415 (R)-2-(4-Chlorophenyl)piperidine

(R)-2-(4-Chlorophenyl)piperidine

Cat. No.: B13046415
M. Wt: 195.69 g/mol
InChI Key: XENUPRVORZDBJW-LLVKDONJSA-N
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Description

®-2-(4-Chlorophenyl)piperidine is a chiral compound that features a piperidine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chlorophenyl)piperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of ®-2-(4-Chlorophenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chlorophenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-(4-Chlorophenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(4-Chlorophenyl)piperidine involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular activity and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(4-Chlorophenyl)piperidine is unique due to its specific substitution pattern and chiral nature.

Biological Activity

(R)-2-(4-Chlorophenyl)piperidine, also known as this compound hydrochloride, is a compound of significant interest in the field of medicinal chemistry, particularly for its potential therapeutic applications in treating various neurological and psychiatric disorders. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 232.15 g/mol
  • CAS Number : 37656-37-4

The compound features a piperidine ring with a chlorophenyl group at the second carbon position. Its structural uniqueness allows it to interact selectively with neurotransmitter systems, making it a candidate for drug development targeting conditions such as depression, anxiety, and schizophrenia .

Synthesis

The synthesis of this compound typically involves:

  • Electrophilic Substitution : Reaction of piperidine with 4-chlorobenzaldehyde under controlled conditions.
  • Hydrochloride Formation : This enhances solubility in aqueous solutions, facilitating biological assays.

The compound primarily acts on neurotransmitter receptors:

  • Dopamine D2 Receptors : Modulates dopaminergic activity, which is crucial in mood regulation.
  • Serotonin 5-HT Receptors : Influences serotonergic pathways, potentially alleviating symptoms of depression and anxiety.
  • Histamine H3 Receptors : Acts as an antagonist or inverse agonist, promoting wakefulness and enhancing cognitive functions by increasing neurotransmitter release .

Neuropharmacological Effects

Research indicates that this compound has significant effects on neurotransmitter systems:

  • Dopaminergic Activity : It shows promise in modulating dopamine levels, which can be beneficial in treating schizophrenia and other mood disorders.
  • Serotonergic Activity : Its interaction with serotonin receptors suggests potential antidepressant properties .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activity:

Compound NameMolecular FormulaCAS NumberKey Differences
2-(3-Chlorophenyl)piperidine hydrochlorideC11H14ClN37656-37-4Different chlorophenyl substitution pattern
2-(2-Chlorophenyl)piperidine hydrochlorideC11H14ClN37656-37-5Variation in chlorophenyl position
(R)-2-(2,4-Dichlorophenyl)piperidineC11H14Cl_2N1213093-23-2Contains two chlorine substituents
(S)-2-(3,4-Dichlorophenyl)piperidineC11H14Cl_2N1391448-39-7Enantiomeric form with different pharmacological effects

These compounds highlight the importance of specific substitutions on biological activity and therapeutic potential .

Case Studies and Research Findings

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)piperidine

InChI

InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m1/s1

InChI Key

XENUPRVORZDBJW-LLVKDONJSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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